molecular formula C14H25NO4 B1318208 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid CAS No. 458529-74-3

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid

Cat. No.: B1318208
CAS No.: 458529-74-3
M. Wt: 271.35 g/mol
InChI Key: JRQQQMPMEZFLGD-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid (CAS: 458529-74-3) is a chiral organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl-substituted propionic acid backbone. It is widely used as a building block in peptide synthesis and pharmaceutical intermediates due to its stability and versatility in protecting amine functionalities during reactions. The compound’s molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol (). Its stereochemistry (e.g., cis/trans or R/S configurations) and substituent positioning significantly influence its reactivity and applications.

Properties

IUPAC Name

3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQQMPMEZFLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588724
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458529-74-3
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
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Preparation Methods

Synthetic Overview

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is a chiral amino acid derivative critical for peptide synthesis and drug development. Its synthesis requires precise control of stereochemistry (R-configuration) and protection of the amino group. Below is a detailed breakdown of preparation methods, optimized conditions, and analytical validation.

Core Synthetic Steps

Boc Protection of the Amino Group

The synthesis begins with protecting the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM). A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the reaction.

Parameter Optimal Condition Rationale
Solvent Tetrahydrofuran (THF) High solubility for intermediates
Base Triethylamine (1.2 eq) Neutralizes HCl byproduct
Temperature 0–25°C Minimizes racemization
Reaction Time 2–4 hours Ensures complete conversion

Key Reaction :
$$ \text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{TEA, THF}} \text{Boc-protected Intermediate} + \text{CO}2 + \text{H}^+ $$

Cyclohexyl Group Introduction

The cyclohexyl moiety is introduced via nucleophilic substitution or coupling reactions. A cyclohexyl halide (e.g., cyclohexyl bromide) reacts with the Boc-protected intermediate under basic conditions.

Reagent Role Conditions
Cyclohexyl bromide Electrophilic partner K₂CO₃, DMF, 60°C
Catalyst Phase-transfer catalyst Tetrabutylammonium iodide (0.1 eq)

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the cyclohexyl electrophile. Steric hindrance from the Boc group enforces the R-configuration.

Purification

Crude product is purified using column chromatography (silica gel) or reverse-phase HPLC.

Method Eluent System Purity
Column Chromatography EtOAc/hexane (1:4 → 1:1) >95%
HPLC C18 column, MeOH/H₂O gradient >98%

Optimization Strategies

Yield and Selectivity Enhancements

Challenge Solution Outcome
Racemization Use chiral auxiliaries >90% enantiomeric excess
Boc Deprotection Avoid acidic conditions early Retains Boc group during coupling
Solubility Issues Switch to DCM/THF mixtures Improved reagent solubility

Analytical Validation

NMR Spectroscopy
Proton Signal Chemical Shift (δ, ppm) Multiplicity Integration
Boc (CH₂) 1.4–1.5 s (broad) 9H (3× tert-butyl)
Cyclohexyl (CH₂) 1.2–1.8 m 10H
Proton α to COOH 3.0–3.2 t 2H

13C NMR :

  • Boc carbonyl: ~170 ppm
  • Carboxylic acid: ~172 ppm
IR Spectroscopy
Functional Group Wavenumber (cm⁻¹) Assignment
Boc C=O 1680–1720 tert-butoxycarbonyl
NH (Amide) 3300–3350 N–H stretch (protected)
Mass Spectrometry
Ionization Method Observed [M+H]⁺ Calculated
ESI-MS 290.31 289.32 (C₁₅H₂₅NO₄)

Challenges and Mitigation

Side Reactions

Issue Causative Factor Mitigation
Boc Cleavage Prolonged exposure to acid Use buffered conditions during workup
Oxidation Ambient oxygen React under N₂/Ar atmosphere

Applications in Peptide Synthesis

The compound serves as a chiral building block for peptides. Deprotection with trifluoroacetic acid (TFA) in DCM regenerates the free amine for further coupling.

Deprotection Protocol :

  • Reagent : TFA/DCM (1:1 v/v)
  • Time : 1–2 hours at RT
  • Workup : Neutralize with NaHCO₃, extract with EtOAc

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine, pyridine

    Reduction: Sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: The major product is the free amine.

    Substitution: Various amides, ureas, and other derivatives.

    Reduction: The corresponding alcohol.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Cyclohexyl vs. Cyclopentyl or Aromatic Groups
  • (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid (CAS: 344933-31-9): Molecular Formula: C₁₃H₂₃NO₄. Key Difference: Shorter acetic acid chain (vs. propionic acid) and substituent position (4- vs. 3-cyclohexyl). Application: Used in peptide modifications but offers reduced steric hindrance compared to the propionic acid variant ().
  • 3-tert-Butoxycarbonylamino-3-furan-2-yl-propionic acid (CAS: 14676-03-0): Molecular Formula: C₁₁H₁₅NO₅. Key Difference: Aromatic furan substituent replaces the cyclohexyl group, altering electronic properties and hydrogen-bonding capacity. Application: Potential use in heterocyclic drug design ().
Methyl vs. Cyclohexyl Substituents
  • 3-(tert-Butoxycarbonylamino)-2-methylpropanoic acid (CAS: 16948-10-0): Molecular Formula: C₉H₁₇NO₄. Key Difference: Methyl group at the 2-position instead of cyclohexyl, leading to lower molecular weight (203.24 g/mol) and increased solubility in polar solvents. Synthesis: Prepared via rhodium-catalyzed hydrogenation and purified using chiral amines ().

Stereochemical Variations

Cis vs. Trans Isomerism
  • cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Key Difference: Cis configuration at the cyclohexyl ring, confirmed via X-ray crystallography (). Impact: Altered spatial arrangement affects binding affinity in enzyme inhibitors.
  • trans-3-[4-(Boc-amino)cyclohexyl]propionic acid: Key Difference: Trans configuration enhances conformational rigidity, making it preferable for solid-phase peptide synthesis ().
Enantiomeric Forms
  • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid (CAS: 1260606-26-5): Molecular Formula: C₁₄H₂₅NO₄. Key Difference: R-enantiomer exhibits distinct biological activity in chiral environments, such as asymmetric catalysis ().

Functional Group Additions

  • (2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid (CAS: 32926-36-6): Molecular Formula: C₁₄H₁₉NO₅. Key Difference: Hydroxyl and phenyl groups introduce additional hydrogen-bonding and π-π stacking interactions, relevant in glycopeptide antibiotics ().

Physicochemical and Commercial Properties

Compound Name Molecular Weight (g/mol) Purity (%) Price (1g) Key Supplier
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid 271.35 95 $228.00 CymitQuimica
trans-2-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid 271.35 95 $218.00 CymitQuimica
3-(tert-Butoxycarbonylamino)-2-methylpropanoic acid 203.24 95 $84.00 Combi-Blocks

Price Trends : Cyclohexyl derivatives are generally costlier than smaller substituents (e.g., methyl) due to synthesis complexity ().

Biological Activity

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid (Boc-Amino-Cyclohexyl-Propionic Acid) is a chiral compound with significant implications in medicinal chemistry and drug design. This article explores its biological activity, potential applications, and the mechanisms through which it interacts with biological systems.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group linked to a cyclohexyl side chain. Its molecular formula is C14H25NO4C_{14}H_{25}NO_4 with a molecular weight of approximately 285.38 g/mol. The presence of the Boc group allows for selective deprotection, revealing a reactive carboxylic acid that can participate in further synthetic transformations, such as peptide synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is believed to modulate biological pathways by binding to key molecular targets.

Pharmacological Implications

Research indicates that compounds structurally similar to Boc-Amino-Cyclohexyl-Propionic Acid often exhibit:

  • Anti-inflammatory properties : Potentially modulating pathways involved in inflammation.
  • Antitumor activity : Showing efficacy in various cancer models due to their ability to interfere with tumor growth and metastasis.
  • Neuroprotective effects : Some studies suggest involvement in pathways that protect neuronal cells from damage.

In Vitro Studies

In vitro assays have demonstrated that this compound can act as a substrate for amino acid transport systems. For instance, studies on gliosarcoma cell lines showed that similar compounds were effectively transported into cells via system A transporters, indicating potential utility in targeting tumors .

In Vivo Studies

In vivo studies using animal models have revealed promising results regarding the compound's bioavailability and therapeutic potential. For example, research on related compounds has shown high tumor-to-brain ratios, suggesting effective delivery across the blood-brain barrier while minimizing uptake in normal brain tissue .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaBiological Activity
This compoundC14H25NO4Anti-inflammatory, Antitumor
(S)-2-amino-2-methyl-4-[123I]iodo-3-(E)-butenoic acidC5H8N2O2ITumor targeting, Neuroprotective
3-{(Tert-butoxy)carbonylamino}propanoic acidC15H27NO4Potential anti-cancer properties

Synthesis and Applications

The synthesis of this compound can be achieved through various methodologies emphasizing strategic planning in organic synthesis. Its applications extend beyond medicinal chemistry into areas such as:

  • Drug development : Serving as a building block for more complex bioactive molecules.
  • Synthetic methodology research : Investigating new synthetic routes and protective group strategies.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid, and how is it removed?

The Boc group serves as a temporary protective moiety for the amine functionality during multi-step syntheses, preventing undesired side reactions such as nucleophilic attacks or oxidation. Deprotection is typically achieved via acidolysis using strong acids (e.g., HCl or H₂SO₄) in alcoholic solvents (e.g., ethanol or methanol), which cleaves the Boc group to regenerate the free amine .

Q. What are the key synthetic steps for preparing this compound?

A general protocol involves:

Amino acid functionalization : Reacting 3-amino-3-cyclohexylpropionic acid with Boc anhydride [(Boc)₂O] under basic conditions (e.g., NaHCO₃ or DMAP) in a solvent like THF or DMF.

Purification : Isolation via column chromatography or recrystallization.

Characterization : Confirmation by NMR, IR, and mass spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Boc-protection of 3-amino-3-cyclohexylpropionic acid?

Optimization variables include:

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility.
  • Catalysts : DMAP accelerates Boc activation.
  • Temperature : Room temperature minimizes side reactions.
  • Stoichiometry : Excess Boc anhydride (1.2–1.5 equiv.) ensures complete reaction.
    Post-reaction quenching with aqueous NaHCO₃ and extraction with ethyl acetate improves purity .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • X-ray crystallography : Resolves absolute configuration (e.g., cis/trans isomerism) .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • NOESY NMR : Detects spatial proximity of cyclohexyl protons to adjacent groups .

Q. How does the cyclohexyl substituent influence the compound’s application in peptide synthesis?

The bulky cyclohexyl group introduces conformational rigidity, enhancing peptide stability against enzymatic degradation. This is particularly useful in designing peptidomimetics or protease inhibitors. The Boc-protected amine allows selective coupling in solid-phase synthesis .

Methodological & Data-Driven Questions

Q. What are the stability considerations for storing this compound?

  • Storage : Dry, inert conditions (argon atmosphere) at –20°C to prevent hydrolysis.
  • Handling : Avoid prolonged exposure to acids or moisture, which trigger premature deprotection .

Q. How does solvent choice impact the compound’s reactivity in subsequent reactions?

  • Hydrophobic solvents (e.g., DCM) : Favor reactions involving the cyclohexyl group.
  • Polar solvents (e.g., DMF) : Enhance solubility for coupling reactions (e.g., EDC/HOBt activation) .

Q. How should researchers address contradictions in reported synthetic protocols?

Systematically test variables (solvent, temperature, catalyst) using design-of-experiment (DoE) frameworks. Cross-validate results with orthogonal techniques (e.g., LC-MS for purity, DSC for thermal stability) .

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